molecular formula C30H28N2O7 B12387069 5'-Protected 2,2'-anhydrouridine

5'-Protected 2,2'-anhydrouridine

Cat. No.: B12387069
M. Wt: 528.6 g/mol
InChI Key: OEIRLWHCGAICDW-JOVCLVKPSA-N
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Description

Anhydronucleosides: Unique Conformational Precursors

Anhydronucleosides are a class of modified nucleosides characterized by an intramolecular covalent bond between the sugar moiety and the nucleobase. This linkage dramatically restricts the conformational flexibility of the nucleoside. rsc.org In their natural state, nucleosides exist in a dynamic equilibrium between different spatial arrangements, or conformations. rsc.org By locking the nucleoside into a specific conformation, the 2,2'-anhydro linkage preorganizes the molecule for potential interactions. This conformational rigidity can lead to enhanced binding affinity and specificity for target biomolecules, a highly desirable trait in the development of therapeutic oligonucleotides. rsc.orgnih.govrsc.org The antitumor activity of some purine (B94841) nucleoside analogs, for instance, is attributed to their ability to inhibit DNA synthesis and induce apoptosis, processes influenced by molecular conformation. medchemexpress.com

A Look Back: The History of 2,2'-Anhydrouridine (B559692) Derivatives

The exploration of 2,2'-anhydrouridine and its derivatives has a rich history rooted in the desire to create nucleoside analogs with altered biological activity. nih.gov Early research focused on the synthesis and understanding of the fundamental properties of these constrained molecules. acs.org Over time, the focus has expanded to include their incorporation into oligonucleotides to enhance stability and binding properties. The development of various synthetic routes has been a key area of investigation, aiming for more efficient and scalable production of these valuable compounds.

The Crucial Role of 5'-Protection in Nucleoside Synthesis

The synthesis of oligonucleotides is a stepwise process that requires precise control over which chemical groups react. youtube.com The 5'-hydroxyl group of a nucleoside is its most reactive hydroxyl group. umich.edu To prevent unwanted side reactions and to direct the formation of the correct phosphodiester bonds that form the backbone of DNA and RNA, this 5'-hydroxyl group must be temporarily blocked or "protected." umich.edunih.govumich.edu This is where 5'-protection strategies become paramount.

A variety of protecting groups have been developed, each with its own advantages and specific conditions for application and removal. nih.govnih.gov A common and effective protecting group is the 4,4'-dimethoxytrityl (DMTr) group. umich.edunih.gov This bulky group can be selectively attached to the 5'-hydroxyl position and is stable throughout the subsequent steps of oligonucleotide synthesis. umich.eduresearchgate.net Once the desired oligonucleotide chain is assembled, the DMTr group can be efficiently removed under mild acidic conditions, restoring the hydroxyl function without damaging the newly synthesized molecule. umich.eduresearchgate.net The success of any oligonucleotide synthesis, particularly those involving complex modified nucleosides like 2,2'-anhydrouridine, is heavily reliant on the judicious choice and application of the 5'-protecting group. nih.govresearchgate.net

Protecting Group Abbreviation Key Features
4,4'-DimethoxytritylDMTrAcid-labile, standard for automated solid-phase synthesis. umich.eduumich.edunih.gov
2,7-dimethyl-9-phenyl-xanthen-9-ylDMPxAn alternative acid-labile group. nih.gov
tert-ButyldiphenylsilylTBDPSA silicon-based protecting group. medchemexpress.com

Future Directions and Research Horizons

The field of modified nucleosides is continually evolving, with ongoing research focused on developing new and improved synthetic methodologies. For 5'-Protected 2,2'-Anhydrouridine, future research will likely concentrate on several key areas. Streamlining the synthesis process to make it more efficient and cost-effective is a constant goal. nih.govnih.gov Furthermore, exploring the incorporation of this and other conformationally restricted nucleosides into a wider range of therapeutic and diagnostic oligonucleotides holds significant promise. nih.govnih.govnih.gov As our understanding of the relationship between molecular conformation and biological activity deepens, the demand for precisely engineered nucleoside precursors like this compound is set to grow, paving the way for the next generation of nucleic acid-based technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28N2O7

Molecular Weight

528.6 g/mol

IUPAC Name

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1

InChI Key

OEIRLWHCGAICDW-JOVCLVKPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]5[C@@H](O4)N6C=CC(=O)N=C6O5)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O

Origin of Product

United States

Elucidation of Reactivity and Complex Chemical Transformations of 5 Protected 2,2 Anhydrouridine

Detailed Analysis of 2,2'-Anhydro Ring-Opening Reactions

The ring-opening of the 2,2'-anhydro bond is a cornerstone of the synthetic utility of this class of compounds. This process allows for the introduction of various functional groups at the 2'-position of the ribose sugar, a modification that can significantly impact the biological activity of the resulting nucleoside.

The fundamental reaction of 5'-protected 2,2'-anhydrouridine (B559692) involves the opening of the anhydro ring by a nucleophile. This attack predominantly occurs at the C-2' carbon of the ribose moiety. The significant ring strain of the three-membered ring-like structure of the anhydro bridge makes the C-2' carbon electrophilic and thus susceptible to nucleophilic attack. This reaction is analogous to the ring-opening of epoxides, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new bond. In the case of 2,2'-anhydrouridine, the nucleophile attacks the C-2' carbon, cleaving the C-2'-O bond and resulting in the formation of a 2'-substituted-2'-deoxyuridine derivative. This method is a classic technique for elaborating the ribose ring of nucleosides. ucla.edu

The nucleophilic ring-opening of 5'-protected 2,2'-anhydrouridine is a highly stereo- and regiospecific process. The attack of the nucleophile occurs from the side opposite to the C-2'-O bond, following an S(_N)2-type mechanism. This results in an inversion of configuration at the C-2' center, leading to the formation of arabino-configured nucleosides as the major product. The regioselectivity of the attack, favoring the C-2' position over the C-2 position of the pyrimidine (B1678525) base, is a key feature of this reaction. However, under certain conditions, competing nucleophilic attack at the C-2 position of the pyrimidine base can occur, leading to the formation of the corresponding ribo-configured nucleosides as undesired by-products. ucla.edu The choice of nucleophile, solvent, and reaction conditions can influence the ratio of these two products.

A wide range of nucleophiles can be employed in the ring-opening reaction of this compound, leading to a diverse array of 2'-modified nucleosides. These include:

Halogens: Halide ions, such as fluoride (B91410), chloride, bromide, and iodide, can act as nucleophiles to introduce a halogen atom at the 2'-position. For instance, 2'-fluoro-2'-deoxyuridine can be synthesized through the reaction of 2,2'-anhydrouridine with a fluoride source. ucla.edu

Thiols: Thiolates, generated from thiols, are effective nucleophiles for introducing a thioether linkage at the 2'-position.

Amines: Amines, including primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can be used to synthesize 2'-amino-2'-deoxyuridine (B559686) and 2'-azido-2'-deoxyuridine (B559683) derivatives, respectively. ucla.edu The latter can be further reduced to the corresponding 2'-amino compounds.

Alkoxides: Alkoxides are used to introduce 2'-alkoxy groups. For example, the reaction with 2-methoxyethoxide, derived from tris-(2-methoxyethyl)borate, yields 2'-O-(2-methoxyethyl)-5-methyluridine. nih.gov

The table below summarizes the reaction of this compound with various nucleophiles and the resulting 2'-modified uridine (B1682114) derivatives.

NucleophileReagent ExampleResulting 2'-SubstituentProduct Class
FluoridePotassium fluoride-F2'-Fluoro-2'-deoxyuridine
AzideSodium azide-N(_3)2'-Azido-2'-deoxyuridine
BenzyloxyamineBnONH(_2)-NHOBn2'-Benzyloxyamino-2'-deoxyuridine
MethoxyethoxideTris-(2-methoxyethyl)borate-OCH(_2)CH(_2)OCH(_3)2'-O-(2-methoxyethyl)uridine
PhenylselenoPhenylselenyl chloride-SePh2'-Phenylseleno-2'-deoxyuridine

Modifications and Functionalization of the Pyrimidine Base

In addition to the modifications on the sugar moiety, the pyrimidine base of this compound can also be functionalized. These modifications can further modulate the biological properties of the resulting nucleosides.

The C-5 position of the uracil (B121893) ring is a common site for the introduction of various substituents. These modifications are known to influence the interaction of the nucleoside with enzymes and can enhance its therapeutic potential. nih.gov Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. For example, treatment with N-bromosuccinimide (NBS) can introduce a bromine atom at the C-5 position. The introduction of an ethyl group at the C-5 position has also been reported. nih.gov Furthermore, cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to introduce alkyl, aryl, or alkynyl groups at this position, although this is more commonly performed on uridine derivatives rather than directly on the anhydrouridine.

The N-3 position of the pyrimidine ring can also be a target for chemical modification. Alkylation at the N-3 position can be achieved using various alkylating agents. Another significant modification is the introduction of a nitro group at the N-3 position. nih.gov This electron-withdrawing group can influence the reactivity of the pyrimidine ring and the glycosidic bond. nih.gov For instance, the presence of a 3-N-nitro group was found to stabilize a 2'-O-triflyl leaving group, preventing the spontaneous formation of the 2,2'-anhydro linkage and facilitating S(_N)2 reactions with halogen nucleophiles. nih.gov

The following table provides examples of modifications at the pyrimidine base of uridine derivatives, which are analogous to potential modifications on this compound.

PositionModificationReagent ExampleResulting Functional Group
C-5BrominationN-Bromosuccinimide (NBS)-Br
C-5ChlorinationN-Chlorosuccinimide (NCS)-Cl
C-5IodinationN-Iodosuccinimide (NIS)-I
N-3NitrationNitronium trifluoroacetate-NO(_2)
N-3MethylationMethyl iodide-CH(_3)

Kinetic and Mechanistic Studies of Reaction Pathways

The principal reaction pathway for this compound involves the nucleophilic opening of the anhydro bridge. This reaction is a cornerstone for the synthesis of 2'-substituted pyrimidine nucleosides. Mechanistically, this transformation generally proceeds via an SN2 reaction, where a nucleophile attacks the C2' carbon, leading to the cleavage of the C2'-O bond of the anhydro linkage with inversion of configuration at the C2' center. mdpi.com

The choice of nucleophile and reaction conditions significantly influences the kinetics and outcome of the reaction. While strong nucleophiles can directly open the anhydro ring, harsh reaction conditions are often necessary. ucla.edu This can lead to competing side reactions, such as nucleophilic attack at the C2 position of the uracil base, which results in the formation of undesired arabino-configured nucleoside isomers. ucla.edu

To circumvent the need for harsh conditions and improve regioselectivity, methodologies involving the intramolecular delivery of nucleophiles have been developed. For instance, the 3'-hydroxyl group can be used to tether a nucleophile, which is then delivered to the C2' position in a regio- and stereoselective manner, often under exceptionally mild conditions. ucla.edu This approach not only accelerates the reaction but also prevents the formation of unwanted byproducts.

A key mechanistic aspect of these transformations is the nature of the transition state. In the acid-catalyzed hydrolysis of the related compound uridine, studies have shown the formation of a carbonium ion-like character at the C1' position during the cleavage of the N-glycosidic bond. nih.gov For the anhydro-uridine linkage, the nucleophilic attack at C2' is influenced by the electronic nature of the nucleophile and the solvent.

Research has detailed various synthetic transformations starting from this compound. For example, treatment of 5'-O-DMT-2,2'-anhydrouridine with trichloroacetonitrile (B146778) and triethylamine (B128534) at elevated temperatures leads to the formation of a trichloromethyl oxazoline (B21484) derivative, which serves as a versatile intermediate for further modifications. ucla.edu

Starting MaterialReagents and ConditionsProductYield (%)Reference
5'-O-DMT-2,2'-anhydrouridineEt3N, CCl3CN, 90°CNucleoside trichloromethyl oxazoline80 ucla.edu
5'-O-TBDPS-2,2'-anhydrouridine1. Carbonyldiimidazole, Pyridine (B92270); 2. BnONH2; 3. 10 mol% DBU, THF2'-Benzyloxyamine derivative64 ucla.edu
5-Bromo-2,2'-anhydrouridineTBDPSCl, Pyridine5'-O-TBDPS-5-bromo-2,2'-anhydrouridine60 ucla.edu
5'-O-DMT-N-alkoxycarbamate anhydrouridine10 mole% DBU, THFCyclization product- ucla.edu

Table 1: Selected Reaction Pathways and Yields for this compound Derivatives. This table illustrates various transformations of this compound, highlighting the reagents, conditions, and resulting product yields. The data is sourced from studies on novel nucleoside synthesis. ucla.edu

Investigating Stability Profiles in Various Chemical Environments

The stability of this compound is a critical factor that dictates its storage, handling, and reaction conditions. The presence of the anhydro bridge introduces ring strain, making the compound susceptible to degradation under certain chemical environments, particularly acidic and strongly basic conditions.

The 5'-protecting group, such as the acid-labile DMT group, plays a significant role in the stability profile. In acidic environments, the DMT group is readily cleaved. For instance, treatment with 80% acetic acid can efficiently remove the DMT group, yielding the 5'-deprotected nucleoside. ucla.edu This lability is a key feature in oligonucleotide synthesis, allowing for controlled deprotection.

The anhydro linkage itself exhibits limited stability in both acidic and basic media, where hydrolysis can occur. The acid-catalyzed hydrolysis mechanism for the related nucleoside uridine involves the hydration of the 5,6-double bond of the uracil ring and can lead to the cleavage of the N-glycosidic bond. nih.gov While the 2,2'-anhydro linkage provides some protection against glycosidic bond cleavage, the strained ether bond is prone to hydrolysis.

Under basic conditions, the compound is also susceptible to degradation. Strong bases like sodium hydroxide (B78521) in ethanol (B145695) at reflux can be used to induce specific chemical transformations, but prolonged exposure can lead to the decomposition of the molecule. ucla.edu The stability is also influenced by the substituents on the pyrimidine ring. For example, 5-halouridine derivatives are versatile precursors but their stability might differ from the unsubstituted counterparts. ucla.edu

The stability of nucleoside derivatives is often evaluated by monitoring their degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) under controlled pH and temperature. For related nucleoside prodrugs, studies have shown that hydrolysis rates are highly pH-dependent. For instance, some ester derivatives exhibit significant hydrolysis with half-lives ranging from 6 to 23 hours in both acidic (pH 1) and neutral (pH 7.4) media at 37°C. In contrast, derivatives with more complex side chains can be much more unstable, especially under acidic conditions.

ConditionEnvironmentObserved Effect on this compoundReference
Acidic80% Acetic AcidCleavage of 5'-DMT protecting group. ucla.edu
AcidicStrong Acid (e.g., HBr, HI)Potential for regiospecific opening of the anhydro ring.
Basic6N NaOH, Ethanol, RefluxUsed for specific transformations, but implies instability to strong base. ucla.edu
BasicCatalytic DBU in THFPromotes intramolecular cyclization, indicating reactivity of the system. ucla.edu
NeutralStandard laboratory conditionsGenerally stable for storage and handling.
Thermal90-110°C in solvents like DMF or MeCNUtilized for synthesis, but prolonged heating can lead to side reactions. ucla.edu

Table 2: Stability Profile of this compound in Various Chemical Environments. This table summarizes the stability and reactivity of the title compound under different chemical conditions, based on its use in synthetic procedures. The information is derived from literature describing its chemical transformations. ucla.edu

Strategic Applications As a Building Block in Advanced Nucleic Acid Synthesis and Research Tools

Integration into Oligonucleotide Synthesis via Phosphoramidite (B1245037) Methodology

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides on a solid support. danaher.comyoutube.com This cyclical process involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain. youtube.com 5'-Protected 2,2'-anhydrouridine (B559692) can be effectively integrated into this methodology, enabling the site-specific incorporation of modified uridine (B1682114) analogs into synthetic DNA and RNA strands.

Synthesis and Derivatization of Corresponding Phosphoramidite Monomers

The journey from 5'-protected 2,2'-anhydrouridine to a phosphoramidite monomer suitable for oligonucleotide synthesis involves a series of well-established chemical reactions. The primary hydroxyl group at the 5'-position is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during synthesis. nih.govbiotage.com The remaining free 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. biotage.comresearchgate.net

The synthesis of the 5'-O-DMT-2,2'-anhydrouridine phosphoramidite allows for its direct use in automated oligonucleotide synthesizers. nih.govnih.gov Furthermore, the 2,2'-anhydro linkage serves as a reactive handle for the introduction of various modifications at the 2'-position. Nucleophilic opening of the anhydro ring with different reagents can yield a diverse library of 2'-substituted uridine analogs. ucla.edubiosynth.com For instance, treatment with fluoride (B91410) ions can introduce a 2'-fluoro modification, a common feature in therapeutic oligonucleotides that enhances nuclease resistance and binding affinity. ucla.edu Similarly, other nucleophiles can be employed to install amino, azido, or other functional groups, which can then be used for further conjugation or to modulate the properties of the resulting oligonucleotide. ucla.edu

Starting Material Key Reagents Product Significance
5'-O-DMT-2,2'-anhydrouridine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine5'-O-DMT-2,2'-anhydrouridine-3'-O-(N,N-diisopropyl)phosphoramiditeKey building block for incorporating the anhydro-linkage into oligonucleotides. biotage.comresearchgate.net
2,2'-anhydrouridineDiphenylcarbonate, Sodium bicarbonate2,2'-anhydropyrimidine nucleosidesA common method for the preparation of the starting anhydronucleoside. google.com
5'-O-DMT-protected nucleosideAcetic anhydride, Pyridine (B92270)2',3'-O-Diacetyl protected nucleosideProtection of hydroxyl groups is a crucial step in phosphoramidite synthesis. nih.gov
5'-O-DMT-nucleoside2-Cyanoethyl N,N-diisopropylchlorophosphoramidite5'-O-DMT-nucleoside-3'-phosphoramiditeGeneral phosphitylation reaction to create the active monomer for synthesis. nih.govbiotage.com

This table outlines the synthesis and derivatization of phosphoramidite monomers from this compound and related nucleosides.

Solid-Phase Synthesis Protocols for Oligonucleotide Assembly

The incorporation of this compound phosphoramidites into oligonucleotides follows the standard solid-phase synthesis cycle. danaher.comnih.gov The synthesis is typically performed on a controlled-pore glass (CPG) or polystyrene solid support. danaher.combiotage.com The cycle consists of four main steps:

Detritylation: Removal of the acid-labile 5'-DMT protecting group to expose the free 5'-hydroxyl group for the next coupling reaction. biotage.com

Coupling: Activation of the incoming phosphoramidite monomer with an activator, such as tetrazole, and its subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. biotage.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. nih.gov

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically iodine in the presence of water. atdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. nih.govatdbio.com The use of this compound phosphoramidites in these protocols allows for the precise placement of this modified nucleotide within the oligonucleotide chain, enabling the study of its effects on nucleic acid structure and function. nih.govnih.gov

Precursor for the Design and Synthesis of Conformationally Constrained Nucleic Acid Analogs

The rigid structure of 2,2'-anhydrouridine makes it an excellent starting point for the synthesis of conformationally constrained nucleic acid analogs. These analogs have restricted sugar puckering, which can pre-organize the oligonucleotide into a specific conformation, often leading to enhanced hybridization properties and nuclease resistance.

Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) Synthesis

Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs) are classes of modified oligonucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. wikipedia.org This bridge locks the sugar moiety in a C3'-endo conformation, which is characteristic of A-form DNA and RNA helices. wikipedia.org This pre-organization leads to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands. wikipedia.orgbiosyn.com

This compound can serve as a key precursor in the synthesis of LNA and BNA monomers. The 2,2'-anhydro linkage can be strategically opened and the resulting functional groups can be used to construct the bridging structure. For example, a multi-step synthesis can be devised to form the 2'-O, 4'-C-methylene bridge characteristic of LNA. nih.gov Different types of bridges can be installed, leading to a variety of BNA architectures with distinct properties. nih.govnih.gov These include BNAs with six- or seven-membered bridged structures, which also restrict the sugar conformation and enhance hybridization affinity. nih.gov

Impact on Oligonucleotide Hybridization and Conformational Dynamics

The incorporation of conformationally constrained analogs derived from 2,2'-anhydrouridine into oligonucleotides has a profound impact on their hybridization properties and conformational dynamics. The rigid C3'-endo conformation of LNA and BNA monomers reduces the entropic penalty associated with duplex formation, leading to a significant increase in the melting temperature (Tm) of the duplex. biosyn.com This enhanced binding affinity is particularly advantageous for applications requiring high specificity, such as antisense therapy and diagnostics.

Development of Novel Nucleoside Analogs for Chemical Biology Probes and Systems

The versatility of this compound extends to the development of novel nucleoside analogs that serve as chemical probes to investigate biological systems. chemimpex.compitt.edu These probes are designed to interact with specific cellular components, such as enzymes or nucleic acids, to elucidate their function or to modulate their activity. nih.gov

The nucleophilic opening of the 2,2'-anhydro ring is a powerful strategy to introduce a wide range of functionalities at the 2'-position of the uridine scaffold. ucla.edubiosynth.com This allows for the creation of nucleoside analogs with tailored properties. For example, the introduction of reporter groups, such as fluorophores or spin labels, can be used to study nucleic acid dynamics and interactions. nih.gov Furthermore, the attachment of reactive groups can be used to create cross-linking agents to map nucleic acid-protein interactions.

Role in Modulating Oligonucleotide Stability and Nuclease Resistance for Research Applications

The utility of synthetic oligonucleotides as research tools, particularly in applications like antisense technology, is contingent on two critical properties: their ability to bind to the target nucleic acid sequence with high affinity and specificity, and their stability in a biological environment. oup.com Unmodified oligonucleotides are rapidly degraded by nucleases, enzymes that hydrolyze the phosphodiester backbone of nucleic acids. synoligo.com This susceptibility severely limits their efficacy. Consequently, extensive research has focused on chemical modifications that can enhance nuclease resistance and modulate the thermal stability of oligonucleotide duplexes. This compound serves as a pivotal building block in this endeavor, providing a versatile platform for introducing modifications that confer these desirable properties.

Nucleases, particularly exonucleases that degrade nucleic acids from the ends, and endonucleases, recognize and bind to the natural sugar-phosphate backbone. nih.govnih.gov Modifications to the sugar moiety or the phosphodiester linkage can create steric hindrance or eliminate recognition sites for these enzymes. For instance, the opening of the anhydro bridge in 2,2'-anhydrouridine with various nucleophiles allows for the stereospecific synthesis of arabinonucleosides (where the 2'-hydroxyl group is in the 'up' or ara configuration). oup.com Oligonucleotides containing arabinonucleic acids (ANA) have been shown to be resistant to nucleases. oup.com

Furthermore, modifications at the 2'-position of the sugar, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE), are well-established strategies for increasing both nuclease resistance and the thermal stability (melting temperature, Tm) of oligonucleotide duplexes. synoligo.comsemanticscholar.orgidtdna.com These modifications function by pre-organizing the sugar into an A-form helix-like conformation, which is favorable for binding to RNA targets, and by protecting the 2'-position from enzymatic attack. idtdna.com The synthesis of these 2'-modified nucleosides can proceed through intermediates derived from 2,2'-anhydrouridine.

The table below summarizes the impact of various common modifications on the thermal stability of oligonucleotide duplexes and their resistance to nuclease degradation. While direct data for oligonucleotides containing a persistent 2,2'-anhydro linkage is limited due to their primary use as synthetic intermediates, the properties of the resulting modified oligonucleotides are well-documented.

Table 1: Effect of Modifications on Oligonucleotide Properties

Modification Type Example Modification Change in Duplex Tm (per modification) vs. DNA/RNA Nuclease Resistance
Sugar Modification 2'-O-Methyl (2'-OMe) +1.0 to +1.5 °C High
2'-Fluoro (2'-F) +2.0 to +2.5 °C High
2'-O-Methoxyethyl (2'-MOE) +1.5 to +2.0 °C Very High
Arabinonucleic Acid (ANA) Lower than DNA/RNA High
Backbone Modification Phosphorothioate (PS) -0.5 °C High

| Base Modification | 2-Thiouridine (s2U) | Significant Increase (e.g., +11.7 °C in a model system) nih.govnih.gov | Moderate |

Data compiled from multiple sources for comparative purposes. semanticscholar.orgidtdna.comnih.govnih.gov

Research has shown that oligonucleotides containing C2-substituted arabinofuranosyluracil (B3032727) derivatives, synthesized via 2,2'-anhydrouridine, can be effectively produced. oup.com For example, treatment of an oligonucleotide containing a 2,2'-anhydrouridine derivative with an amine can yield an oligonucleotide bearing a C2-substituted arabinofuranosyluracil. oup.com These post-synthetic modification strategies are powerful tools for creating novel oligonucleotides for research applications. The stability imparted by such modifications is crucial for their function as antisense agents, which need to remain intact long enough to bind to their target mRNA and elicit a biological response. nih.gov The ability to fine-tune nuclease resistance and binding affinity through chemical modifications, originating from versatile precursors like this compound, is fundamental to the development of advanced nucleic acid-based research tools.

Advanced Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of nucleoside analogs like 5'-protected 2,2'-anhydrouridine (B559692). The covalent bond between the base and the sugar ring significantly constrains the molecule, and the resulting conformational preferences are readily observable in NMR spectra.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra is the foundational step for any detailed structural analysis. For complex molecules such as 5'-protected 2,2'-anhydrouridine, this is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Standard 2D NMR techniques used for these assignments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within the sugar ring (e.g., H1' to H2', H2' to H3', etc.).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton-carbon pairs, linking each proton to its attached carbon atom (e.g., H1' to C1', H6 to C6).

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds), which is crucial for assigning quaternary carbons (like C2, C4, and the carbons of the 5'-protecting group) and for connecting the base to the sugar moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining stereochemistry and the glycosidic torsion angle.

Proton-proton coupling constants (³J-values) extracted from high-resolution ¹H NMR spectra are used to determine the sugar pucker. The Karplus equation describes the relationship between the dihedral angle of adjacent protons and their scalar coupling constant. For the furanose ring, the coupling constants between H1'-H2', H2'-H3', and H3'-H4' are particularly informative.

Studies on the parent compound, 2,2'-anhydrouridine, have shown that the sum of J(1',2') and J(3',4') is approximately 9.5 Hz. This value, along with other coupling constants, indicates a strong preference for a C1'-exo conformation in solution. This conformation is distinct from the typical C2'-endo or C3'-endo puckers found in standard DNA and RNA. The glycosidic torsion angle (χ) is fixed in a high-anti conformation due to the rigid bicyclic system.

Table 1: Representative ¹H NMR Coupling Constants (Hz) and Deduced Conformation for 2,2'-anhydrouridine in D₂O

Coupling ConstantValue (Hz)Conformational Implication
J(1',2')6.8Constrained sugar pucker
J(2',3')2.6Consistent with C1'-exo pucker
J(3',4')2.7Consistent with C1'-exo pucker
J(4',5')3.2Information on exocyclic group orientation
J(4',5'')5.5Information on exocyclic group orientation
J(5,6)8.0Standard pyrimidine (B1678525) coupling

Data derived from studies on the parent 2,2'-anhydrouridine and are representative.

The rigidity of the 2,2'-anhydro linkage significantly reduces the molecular dynamics of the nucleoside core. Unlike flexible, natural nucleosides that exist in a dynamic equilibrium between different sugar puckers (N-type and S-type), 2,2'-anhydrouridine derivatives are locked into a single dominant conformation in solution. This rigidity is a key feature that influences its biological and chemical properties.

NMR can also be used to study intermolecular interactions. For instance, changes in chemical shifts upon addition of other molecules can indicate binding events. For 5'-protected derivatives, intermolecular NOEs can reveal interactions between the protecting group and other parts of the molecule or solvent molecules.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides an atomic-resolution view of the molecule in the solid state, defining bond lengths, bond angles, and torsion angles with high precision. This technique is complementary to NMR, offering a static picture that can be compared with the dynamic solution-state conformation.

While a crystal structure for 5'-O-DMT-2,2'-anhydrouridine is not publicly documented, analysis of closely related structures, such as 2,2'-anhydro-2'-C-methyluridine, provides insight into the expected solid-state interactions. researchgate.net In the crystal lattice, molecules are arranged in a way that maximizes favorable intermolecular forces, including van der Waals interactions and hydrogen bonds. researchgate.net

The 3'-hydroxyl group and the N3-H of the uracil (B121893) base are primary sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that stabilize the crystal structure. For example, molecules can be linked by O-H···O and N-H···O hydrogen bonds, forming sheets or chains. researchgate.netnih.gov The bulky 5'-protecting group (like DMT) would significantly influence the crystal packing, likely forming hydrophobic pockets within the unit cell.

Table 2: Representative Crystallographic Data for a 2,2'-Anhydrouridine Analog

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₅ (for 2,2'-anhydro-2'-C-methyluridine)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.85
b (Å)10.25
c (Å)15.30
Hydrogen BondsO-H···O, N-H···O

Data from the crystal structure of 2,2'-anhydro-2'-C-methyluridine as a representative example. researchgate.net

A noteworthy finding for 2,2'-anhydronucleosides is the significant difference between their conformations in solution versus the solid state. As determined by NMR, the sugar ring of 2,2'-anhydrouridine in solution adopts a C1'-exo pucker. researchgate.net In contrast, early X-ray crystallographic studies of the parent compound revealed a C4'-endo conformation in the crystal. researchgate.net

This discrepancy highlights that the forces involved in crystal packing can be strong enough to stabilize a conformation that is not the most favored one in solution. The energy difference between various sugar puckers can be small, and intermolecular hydrogen bonding in the crystal lattice can provide the necessary stabilization energy to favor a different conformer. This difference is a crucial aspect of the structural chemistry of 2,2'-anhydrouridine derivatives, demonstrating that the environment can have a profound impact on molecular shape.

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Transitions

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for studying the conformation of nucleosides and their derivatives. mdpi.com The rigid structure of this compound, enforced by the anhydro linkage between the C2' position of the ribose sugar and the C2 position of the uracil base, imparts a distinct and fixed conformation that can be effectively characterized by CD spectroscopy.

Furthermore, CD spectroscopy is a powerful method to monitor conformational transitions that may occur upon changes in the molecular environment, such as variations in solvent polarity, temperature, or upon interaction with other molecules. researchgate.net While the core of the 2,2'-anhydrouridine is rigid, the 5'-protecting group can exhibit conformational flexibility. Subtle changes in the CD spectrum could indicate different spatial arrangements of this protecting group relative to the nucleoside core.

Illustrative CD Spectral Data for a Rigid Nucleoside Analogue:

Wavelength (nm)Molar Ellipticity (θ) [deg·cm²·dmol⁻¹]Interpretation
275PositiveCharacteristic positive band for certain nucleoside conformations. nih.gov
250NegativeCharacteristic negative band for certain nucleoside conformations. nih.gov
220Positive/NegativeCan indicate contributions from the nucleobase and sugar moiety.

Note: This table is illustrative and represents typical CD spectral features for a conformationally restricted nucleoside. The exact values for this compound would require experimental determination.

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.org For this compound, the IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.

The most prominent absorption bands in the IR spectrum of this compound would arise from the stretching vibrations of the various functional groups. The uracil moiety contains two carbonyl groups (C=O) which typically exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by the anhydro linkage and any hydrogen bonding. The presence of C-H bonds in the sugar and protecting group will give rise to stretching vibrations around 2850-3000 cm⁻¹. The C-O bonds of the sugar and the ether linkage of the protecting group will also show characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹). mdpi.compressbooks.pub

Expected Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3400O-H (if deprotected)StretchingStrong, Broad
2850-3000C-H (aliphatic)StretchingMedium to Strong
1650-1750C=O (uracil)StretchingStrong
1000-1300C-O (sugar, ether)StretchingMedium to Strong

Note: The specific protecting group at the 5' position will introduce its own characteristic absorption bands.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleosides and nucleotides, as it typically produces intact molecular ions. nih.govnih.gov

In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information. A characteristic fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in the separation of the nucleobase and the sugar moiety. lifesciencesite.com The fragmentation of the 5'-protecting group would also be observed, providing further confirmation of the structure.

Mass spectrometry is also an invaluable tool for reaction monitoring during the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the desired product can be tracked, allowing for the optimization of reaction conditions. nih.gov

Expected Mass Spectral Fragments for this compound:

m/z ValueFragment Identity
[M+H]⁺Protonated molecular ion
[M-Protecting Group+H]⁺Loss of the 5'-protecting group
[Base+H]⁺Protonated uracil base
[Sugar-H₂O+H]⁺Dehydrated sugar moiety

Note: 'M' represents the molecular weight of the parent compound. The exact m/z values will depend on the specific 5'-protecting group used.

Computational Chemistry and Molecular Modeling for Mechanistic and Structural Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 5'-Protected 2,2'-anhydrouridine (B559692), DFT calculations offer profound insights into its intrinsic chemical nature.

DFT calculations are employed to determine the optimized molecular geometry and to predict a wide array of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule is a good electrophile. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical reactions. nih.gov

The table below illustrates the type of electronic and reactivity parameters that can be obtained for a 5'-Protected 2,2'-anhydrouridine derivative using DFT calculations, based on typical values for related nucleoside derivatives.

ParameterDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) LUMO-HOMO Energy Difference5.3 eV
Chemical Potential (μ) Escaping tendency of electrons-3.85 eV
Chemical Hardness (η) Resistance to change in electron distribution2.65 eV
Global Electrophilicity (ω) Electrophilic nature of the molecule2.79 eV
Dipole Moment (µ) Measure of the molecule's overall polarity5.5 Debye
Note: These values are representative and would be specifically calculated for the 5'-protected derivative of interest using a specified DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). scirp.orgmdpi.com

The strained anhydro bridge in 2,2'-anhydrouridine is susceptible to nucleophilic attack, leading to ring-opening reactions. ucla.edu DFT calculations are instrumental in elucidating the mechanisms of these reactions by locating and characterizing the transition state (TS) structures. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a given reaction pathway. nih.gov

For example, in the nucleophilic opening of the anhydro ring, DFT can model the approach of a nucleophile and map the potential energy surface of the reaction. This analysis can help determine the regioselectivity of the attack (i.e., whether the nucleophile attacks at the C2' of the ribose or the C2 of the uracil (B121893) base) by comparing the activation energies of the different possible pathways. nih.gov Such studies are crucial for optimizing reaction conditions and for designing derivatives with specific reactivity profiles.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides insights into static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time.

The 5'-protecting group and the rigid 2,2'-anhydro linkage significantly constrain the conformational freedom of the uridine (B1682114) derivative. MD simulations can be used to explore the accessible conformations of the molecule, particularly the puckering of the furanose ring and the orientation of the nucleobase. nih.gov The puckering of the sugar ring in nucleosides is typically described as an equilibrium between C2'-endo and C3'-endo conformations. The anhydro linkage is expected to heavily favor a specific pucker, leading to a more rigid structure compared to a standard uridine nucleoside. nih.gov

MD simulations track the atomic positions over time, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different regions of the molecule. mdpi.com By analyzing the trajectory of the simulation, the relative populations and thermodynamic stabilities of different conformers can be determined.

Furthermore, MD simulations can be used to model the non-covalent interactions between the anhydrouridine derivative and biological macromolecules, such as enzymes or nucleic acids. By placing the molecule in the active site of a target protein, for example, MD can simulate the binding process and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and specificity. mdpi.com Mixed-solvent MD simulations, using a combination of water and organic co-solvents, can also be employed to identify potential "hotspots" on a protein surface that are favorable for ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design. nih.gov The goal of QSAR is to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net

For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents at different positions (e.g., on the uracil base or using different 5'-protecting groups). The biological activity of these compounds, such as antiviral or anticancer potency, would be measured experimentally.

In parallel, a wide range of molecular descriptors for each derivative would be calculated using computational methods. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies. mdpi.com

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is developed that links a combination of these descriptors to the observed biological activity. researchgate.net A statistically significant model (e.g., with a high correlation coefficient, r²) can then be used to predict the activity of new, unsynthesized derivatives. nih.gov This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, saving significant time and resources in the drug discovery process. nih.gov

Force Field Development and Validation for Anhydronucleosides

The accurate simulation of the conformational dynamics and interactions of modified nucleosides, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. nih.govnih.govplos.orgresearchgate.net Standard force fields like AMBER and CHARMM are extensively parameterized for naturally occurring amino acids and nucleotides but often lack the necessary parameters for modified residues. nih.govresearchgate.netnih.govacs.org Consequently, the development and validation of specific force field parameters for anhydronucleosides are essential steps to enable reliable computational studies of these molecules.

The process of force field parameterization involves defining the mathematical functions and associated parameters that describe the potential energy of a system of atoms. wikipedia.org These parameters typically include values for bond lengths, bond angles, dihedral angles, and non-bonded interactions, such as van der Waals forces and electrostatic charges. wikipedia.org For novel or modified molecules like this compound, these parameters must be carefully derived to accurately reflect the unique electronic and steric properties introduced by the anhydro bridge and the 5' protecting group.

The development of force field parameters for modified nucleosides generally follows a well-established protocol. researchgate.net Quantum mechanical (QM) calculations are typically employed to obtain a fundamental understanding of the molecule's geometry and electronic structure. This data serves as the basis for deriving initial bonded parameters and partial atomic charges, often using methodologies like the Restrained Electrostatic Potential (RESP) approach to ensure compatibility with existing force field charge sets. researchgate.netnih.gov

While specific force field parameters for this compound are not extensively documented in publicly available literature, the methodologies for their development are well-established from studies on other modified nucleosides. For instance, comprehensive parameter sets have been developed for a wide array of naturally occurring RNA modifications to be compatible with the AMBER force field. nih.govacs.org Similarly, parameters for numerous modified ribonucleotides have been developed for the CHARMM force field. nih.gov These efforts provide a clear roadmap for the parameterization of anhydronucleosides.

Table 1: Key Steps in Force Field Development for Anhydronucleosides

StepDescriptionKey Considerations
1. Quantum Mechanical (QM) Calculations High-level QM calculations are performed on the anhydronucleoside to determine its optimal geometry, vibrational frequencies, and electron distribution.The choice of QM method and basis set is crucial for accuracy.
2. Derivation of Bonded Parameters Bond stretching and angle bending parameters are derived by fitting to the QM-calculated potential energy surface around the equilibrium geometry.The transferability of parameters from similar chemical groups is often leveraged. wikipedia.org
3. Derivation of Torsional Parameters Dihedral angle parameters, which govern the conformational preferences, are determined by fitting to the QM-calculated energy profile for rotation around specific bonds.Special attention is given to the glycosidic torsion and the puckering of the sugar-like ring.
4. Calculation of Partial Atomic Charges Partial charges for each atom are calculated to reproduce the QM electrostatic potential. The RESP methodology is commonly used for this purpose. researchgate.netnih.govCharges must be compatible with the parent force field to ensure proper non-bonded interactions.
5. Validation through Molecular Dynamics (MD) Simulations MD simulations of the anhydronucleoside are performed using the newly developed parameters.The system is typically solvated in a water model to mimic physiological conditions.
6. Comparison with Experimental Data Simulation results are compared against available experimental data (e.g., from NMR) to assess the accuracy of the force field. nih.govKey observables include conformational populations, coupling constants, and nuclear Overhauser effects.
7. Iterative Refinement If discrepancies are found between simulation and experiment, the parameters are iteratively refined until a satisfactory agreement is achieved.This iterative process is critical for developing a robust and reliable force field.

The development of accurate and validated force fields for anhydronucleosides like this compound is a prerequisite for using computational chemistry and molecular modeling to gain mechanistic and structural insights into their behavior and interactions with biological macromolecules.

Emerging Research Directions and Future Perspectives in Anhydrouridine Chemistry

Novel and Sustainable Synthetic Approaches for Enhanced Efficiency and Scalability

The synthesis of 2,2'-anhydrouridine (B559692) and its derivatives is a cornerstone of its utility. Historically, methods for preparing these compounds involved high-temperature reactions (140-150°C) in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA). google.com These conditions often led to side reactions, deep-colored impurities that complicated purification, and the use of large volumes of volatile and difficult-to-recycle solvents like diethyl ether for product precipitation. google.com Such methods are not well-suited for large-scale, industrial production. google.com

Recent innovations have focused on creating more efficient, scalable, and sustainable synthetic routes. Modern approaches aim to lower the dehydration reaction temperatures to a range of 85-130°C. google.com This reduction in temperature minimizes side reactions and results in a cleaner reaction profile, simplifying the purification process. google.com Furthermore, advancements in purification involve replacing the problematic use of diethyl ether with mixed solvent systems (e.g., combinations of ethanol (B145695) with acetone, dioxane, or ethyl acetate) that allow for the direct precipitation of a high-purity product. These solvent mixtures can often be recovered and reused, reducing waste and cost. google.com The development of reliable, multigram-scale syntheses is crucial as the demand for 2,2'-anhydrouridine compounds grows, particularly for their use in antisense nucleotides and ribozyme drugs. google.comnih.gov

Expanding the Chemical Space through New Derivatization Strategies

The 2,2'-anhydrouridine scaffold is a versatile starting point for creating a wide array of modified nucleosides. A key strategy for expanding its chemical diversity involves the nucleophilic opening of the anhydro ring. While classic approaches often require harsh conditions and can suffer from a lack of regioselectivity, newer methods offer significant improvements. ucla.edu

A notable advancement is the use of a 3'-hydroxyl-directed intramolecular nucleophilic substitution. ucla.edu This methodology provides an efficient, regio- and stereoselective way to introduce modifications at the 2'-position under exceptionally mild conditions. By tethering a nucleophile to the 3'-hydroxyl group, the reaction is guided specifically to the 2'-carbon, avoiding competing reactions at the base. This has enabled the synthesis of novel ribonucleoside analogues that are not readily accessible through other methods. ucla.edu This strategy highlights a broader trend in nucleoside chemistry: the development of sophisticated, substrate-controlled reactions to achieve high selectivity and access novel chemical space. By analogy, other derivatization strategies common in nucleoside chemistry, such as the creation of phosphoramidate (B1195095) prodrugs or substitutions at the 5'-position, could be applied to 2,2'-anhydrouridine to generate libraries of new compounds with potentially valuable biological properties. nih.govnih.gov

Integration with Bioorthogonal Chemistry for Advanced Labeling and Probes

Bioorthogonal chemistry, which employs reactions that can occur in complex biological environments without interfering with native processes, offers powerful tools for labeling and studying biomolecules like RNA. nih.govnih.gov The integration of 5'-protected 2,2'-anhydrouridine with these techniques presents a promising frontier for creating advanced molecular probes.

The core principle involves installing a "chemical reporter"—a small, abiotic functional group—into the anhydrouridine molecule. nih.gov This reporter, such as an azide (B81097) or a terminal alkyne, can then be selectively ligated to a probe molecule (e.g., a fluorophore) carrying a complementary functional group. nih.gov Key bioorthogonal reactions suitable for this purpose include the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. nih.govbiosyn.com

A this compound could be derivatized to include an azide or alkyne handle, for example, through modification of the 5'-hydroxyl group. This modified nucleoside could then be incorporated into an oligonucleotide using solid-phase synthesis. The resulting oligonucleotide, now bearing a "clickable" handle, can be used in a variety of applications, from tracking RNA localization in cells to identifying its binding partners. nih.gov The development of fluorogenic probes, which become fluorescent only upon reaction with the target, is particularly attractive as it minimizes background signals and avoids the need for extensive washing steps in imaging experiments. nih.gov

Potential in Rational Design of Macromolecular Assemblies and Nanostructures

The field of nucleic acid nanotechnology relies on the predictable self-assembly of DNA and RNA strands into precisely defined two- and three-dimensional structures. The success of this approach hinges on the ability to control the geometry and stability of the constituent building blocks. The 2,2'-anhydrouridine nucleoside is an excellent candidate for this purpose due to its conformationally locked structure. chemimpex.com

The covalent bridge between the C2 of the base and the C2' of the sugar ring severely restricts the rotational freedom around the glycosidic bond, fixing the nucleoside in a high anti-conformation. This rigidity can be exploited to enforce specific local conformations within a larger nucleic acid strand. By strategically placing 2,2'-anhydrouridine units within an oligonucleotide sequence, researchers can introduce stable kinks or turns, thereby directing the global folding of the macromolecule. This structural stability also enhances resistance to degradation, a desirable property for any engineered nanostructure. chemimpex.comresearchgate.net The predictable geometry of this building block makes it a valuable component for the rational design of complex RNA-based assemblies, such as aptamers, ribozymes, and higher-order nanostructures for applications in therapeutics and diagnostics.

Theoretical Contributions to Fundamental Understanding of Nucleic Acid Structure-Function Relationship

The inherent rigidity of 2,2'-anhydrouridine makes it an ideal model system for theoretical and computational studies aimed at understanding the fundamental principles of nucleic acid structure and function. The reduced conformational flexibility simplifies the potential energy landscape, allowing for more focused and accurate analysis of specific structural parameters and interactions. nih.gov

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, are powerful tools for probing the structure, dynamics, and reactivity of nucleic acids. wesleyan.edu By studying constrained systems like 2,2'-anhydrouridine, scientists can dissect the energetic contributions of factors like sugar pucker, glycosidic torsion angle, and base stacking. For instance, theoretical calculations on related anhydro-nucleosides have been used to successfully explain the mechanisms and differing reactivity of regioisomers in photoreduction reactions, demonstrating the predictive power of these approaches. nih.gov Similarly, detailed conformational analyses using X-ray crystallography and NMR spectroscopy on conformationally restricted nucleosides provide high-resolution data that can be used to benchmark and refine the force fields used in computational simulations. nih.govwesleyan.edu These fundamental insights, gained from studying simplified model compounds, are essential for building accurate models of more complex and flexible native DNA and RNA molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.